SNAP-7941

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

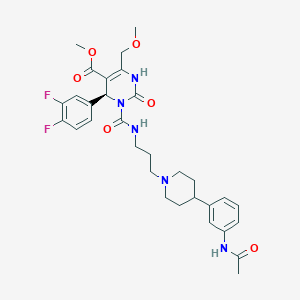

C31H37F2N5O6 |

|---|---|

Molecular Weight |

613.7 g/mol |

IUPAC Name |

methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C31H37F2N5O6/c1-19(39)35-23-7-4-6-21(16-23)20-10-14-37(15-11-20)13-5-12-34-30(41)38-28(22-8-9-24(32)25(33)17-22)27(29(40)44-3)26(18-43-2)36-31(38)42/h4,6-9,16-17,20,28H,5,10-15,18H2,1-3H3,(H,34,41)(H,35,39)(H,36,42)/t28-/m0/s1 |

InChI Key |

FWMHZWMPUWAUPL-NDEPHWFRSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3[C@H](C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2CCN(CC2)CCCNC(=O)N3C(C(=C(NC3=O)COC)C(=O)OC)C4=CC(=C(C=C4)F)F |

Origin of Product |

United States |

Foundational & Exploratory

SNAP-7941: A Technical Guide to its Mechanism of Action as a Melanin-Concentrating Hormone Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The document outlines its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with quantitative data and visual representations of its mechanism and experimental workflows.

Core Mechanism of Action

This compound is a small molecule, non-peptide competitive antagonist of the MCHR1.[1] Its primary mechanism involves binding to the MCHR1 and preventing the endogenous ligand, melanin-concentrating hormone (MCH), from activating the receptor. This blockade inhibits the downstream signaling cascades typically initiated by MCH, which are involved in the regulation of energy balance, mood, and appetite.[1][2] The antagonism of MCHR1 by this compound has been demonstrated to produce anorectic, anxiolytic, and antidepressant-like effects in preclinical animal models.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the human MCHR1.

| Parameter | Value | Assay Type | Cell Line | Reference |

| pA2 | 9.24 | [3H]phosphoinositide accumulation | Mammalian cell line expressing human MCHR1 | |

| Kb | 0.57 nM | Schild regression analysis | Mammalian cell line expressing human MCHR1 | |

| Kd | 0.18 nM | Saturation isotherm analysis with [3H]this compound | COS-7 cells expressing human MCHR1 | |

| Ki | 15 ± 0.11 nM (for MCH displacement of [3H]this compound) | Radioligand binding assay | COS-7 cells expressing human MCHR1 | |

| pKd | 9.7 | Not specified | Not specified | |

| pIC50 | 7.82 | Calcium flux assay | IMR-32 cells |

Table 1: Binding and Functional Parameters of this compound at the Human MCHR1.

MCHR1 Signaling and this compound Inhibition

The MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins. Activation of MCHR1 by MCH initiates several downstream signaling events. This compound, by blocking MCH binding, prevents these intracellular signaling cascades.

MCHR1 signaling and this compound inhibition.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of this compound for the MCHR1 and the inhibition constant (Ki) of unlabeled compounds.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human MCHR1 (e.g., COS-7 cells). Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

-

Saturation Binding: To determine the Kd of [3H]this compound, increasing concentrations of the radioligand are incubated with a fixed amount of membrane preparation.

-

Competition Binding: To determine the Ki of unlabeled compounds (like MCH), a fixed concentration of [3H]this compound is incubated with membranes in the presence of increasing concentrations of the competing ligand.

-

Incubation: The binding reactions are incubated to allow them to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand. The filters are then washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. Saturation and competition binding data are analyzed using non-linear regression to determine Kd, Bmax, and Ki values.

Workflow for a radioligand binding assay.

Functional Antagonism Assay ([3H]phosphoinositide accumulation)

This assay measures the ability of this compound to block MCH-induced intracellular signaling, specifically the Gq-mediated pathway leading to phosphoinositide hydrolysis.

Methodology:

-

Cell Culture: A mammalian cell line stably expressing the human MCHR1 is cultured.

-

Labeling: Cells are pre-labeled by incubating them with [3H]myo-inositol.

-

Treatment: The cells are then treated with MCH in the presence and absence of varying concentrations of this compound.

-

Extraction: The reaction is stopped, and the inositol phosphates are extracted.

-

Quantification: The amount of [3H]phosphoinositide is quantified using an appropriate method, such as ion-exchange chromatography followed by liquid scintillation counting.

-

Data Analysis: The ability of this compound to inhibit the MCH-induced accumulation of [3H]phosphoinositide is determined, and the pA2 value is calculated using Schild regression analysis.

In Vivo Models

Forced-Swim Test (Rat): This model is used to assess antidepressant-like activity.

-

Acclimation: Rats are individually placed in a cylinder of water for a pre-test session.

-

Dosing: this compound or a vehicle control is administered to the animals.

-

Test Session: 24 hours after the pre-test, the rats are again placed in the water-filled cylinder, and their behavior (immobility, swimming, climbing) is recorded for a set period.

-

Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.

Social Interaction Test (Rat): This model is used to evaluate anxiolytic-like effects.

-

Housing: Rats are housed individually for a period to increase anxiety.

-

Dosing: this compound or a vehicle control is administered.

-

Test Session: Pairs of unfamiliar rats are placed in a novel, brightly lit arena, and their social interaction time (e.g., sniffing, grooming, following) is recorded.

-

Analysis: An increase in social interaction time suggests an anxiolytic-like effect.

Maternal-Separation Vocalization Test (Guinea Pig): This is another model for assessing anxiolytic-like activity.

-

Separation: Young guinea pigs are separated from their mothers, which induces distress vocalizations.

-

Dosing: this compound or a vehicle control is administered prior to separation.

-

Measurement: The number and duration of ultrasonic vocalizations are recorded during the separation period.

-

Analysis: A reduction in distress vocalizations is indicative of an anxiolytic-like effect.

Conclusion

This compound is a well-characterized MCHR1 antagonist with high affinity and selectivity. Its mechanism of action, through the competitive blockade of MCH binding and subsequent inhibition of Gi/o and Gq-mediated signaling pathways, has been thoroughly investigated using a variety of in vitro and in vivo models. The preclinical data strongly support its potential as a therapeutic agent for disorders involving the MCH system, such as obesity, anxiety, and depression. This guide provides a foundational understanding of the key technical aspects of this compound's pharmacology for professionals in the field of drug discovery and development.

References

- 1. ndineuroscience.com [ndineuroscience.com]

- 2. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

SNAP-7941: A Technical Guide to its MCH1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SNAP-7941 is a potent and selective, non-peptide competitive antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1).[1][2] This document provides a comprehensive technical overview of this compound's pharmacological activity, including its binding affinity, functional antagonism, and the underlying signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate the replication and further investigation of its properties.

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics defining the antagonist activity of this compound at the MCH1 receptor.

| Parameter | Species | Value | Assay Type | Reference |

| Kb | Human | 0.57 nM | Schild Regression from [3H]phosphoinositide accumulation | [1] |

| Kd | Human | 0.18 nM | Saturation isotherm with [3H]this compound | [1] |

| Ki | Human | 15 ± 0.11 nM | Displacement of [3H]this compound by MCH | [1] |

| Ki | Rat | 2 nM | Binding affinity to rat MCH1 receptor | |

| Ki | Rat | 0.25 nM | Displacement of [3H]this compound from rat MCHR1 | |

| IC50 | Human | 3 nM | Inhibition of [125I]-MCH binding | |

| IC50 | Human | 15 nM | Inhibition of MCH-induced [Ca2+] flux | |

| pA2 | Human | 9.24 | Schild analysis | |

| pKB | Human | 10.2 | Antagonist activity at cloned human MCH1 receptors |

MCH1 Receptor Signaling and Antagonism by this compound

The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins, and potentially Go as well. Activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates multiple downstream signaling cascades. This compound acts as a competitive antagonist, binding to the MCH1 receptor and blocking MCH-mediated signaling.

MCH1 Receptor Signaling Pathways

Caption: MCH1 receptor signaling pathways and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the MCH1 receptor antagonist activity of this compound.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the MCH1 receptor through competition with a radiolabeled ligand.

Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human MCH1 receptor are cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

The homogenate undergoes differential centrifugation to pellet the membranes. The final pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a BCA assay.

-

-

Binding Assay:

-

The assay is performed in 96-well plates in a final volume of 200-250 µL.

-

To each well, add:

-

Membrane preparation (0.5-1.0 µg of protein).

-

Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 2 mM EGTA, and 0.1% BSA, pH 7.4).

-

A fixed concentration of radioligand (e.g., 0.06-0.1 nM [Phe13, [125I]Tyr19]-MCH or [3H]this compound).

-

Increasing concentrations of unlabeled this compound (for competition assays).

-

-

Incubate for 60-90 minutes at 30°C with gentle agitation.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Filters are washed multiple times with ice-cold wash buffer.

-

Filters are dried, and scintillation cocktail is added.

-

Radioactivity is quantified using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ligand and subtracted from total binding to yield specific binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays measure the ability of this compound to antagonize MCH-induced cellular responses, such as changes in intracellular second messengers.

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi-coupled receptor activation.

Detailed Protocol:

-

Cell Preparation:

-

CHO or HEK-293 cells expressing the MCH1 receptor are plated in 96-well plates and incubated for 24 hours.

-

-

Assay Procedure:

-

Cells are washed and pre-incubated for 15 minutes in a buffer containing a phosphodiesterase inhibitor like 1 mM isobutylmethylxanthine (IBMX) to prevent cAMP degradation.

-

Cells are then incubated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels), various concentrations of MCH (agonist), and the desired concentrations of this compound (antagonist).

-

The incubation is carried out for 20 minutes.

-

-

cAMP Measurement:

-

The reaction is terminated, and cellular cAMP levels are measured using a suitable detection kit, such as a scintillation proximity assay (SPA) kit or a FRET-based biosensor.

-

-

Data Analysis:

-

The ability of this compound to inhibit the MCH-mediated decrease in forskolin-stimulated cAMP levels is quantified to determine its antagonist potency (e.g., IC50 or Kb).

-

This assay measures the activation of the Gq pathway by quantifying the accumulation of inositol phosphates (IPs), such as IP3.

Detailed Protocol:

-

Cell Labeling:

-

Cells expressing the MCH1 receptor are incubated in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Assay Procedure:

-

Cells are washed and pre-incubated in a buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).

-

Cells are then stimulated with MCH in the presence or absence of this compound for a defined period.

-

-

IP Extraction and Quantification:

-

The reaction is stopped, and IPs are extracted from the cells.

-

The amount of [3H]-IPs is quantified by scintillation counting after separation by ion-exchange chromatography.

-

-

Data Analysis:

-

The concentration-response curves for MCH in the presence of different concentrations of this compound are used to perform a Schild analysis, yielding the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in agonist concentration to produce the same response. A slope close to 1 in the Schild plot is indicative of competitive antagonism.

-

In Vivo Activity

In animal models, this compound has demonstrated a range of effects consistent with MCH1 receptor antagonism. Chronic administration to rats with diet-induced obesity resulted in a significant and sustained decrease in body weight. Furthermore, this compound has shown anxiolytic and antidepressant-like effects in various behavioral models, including the rat forced-swim test and social interaction test. These in vivo studies highlight the therapeutic potential of MCH1 receptor antagonists.

Conclusion

This compound is a well-characterized, high-affinity MCH1 receptor antagonist. Its ability to competitively block MCH-induced signaling through both Gi and Gq pathways has been robustly demonstrated through a variety of in vitro assays. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating the MCH system and for the development of novel MCH1 receptor-targeted therapeutics.

References

SNAP-7941: A Technical Guide to a Selective Melanin-Concentrating Hormone Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). As a G-protein coupled receptor predominantly expressed in the brain, MCHR1 is a key regulator of energy homeostasis, mood, and appetite. Antagonism of this receptor by molecules like this compound has demonstrated significant potential in preclinical models for the treatment of obesity, anxiety, and depression. This document provides a comprehensive technical overview of this compound, detailing its chemical properties, mechanism of action, MCHR1 signaling, and the experimental protocols used for its characterization.

Chemical Structure and Properties

This compound, with the IUPAC name methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate, is a synthetic organic compound developed as a high-affinity ligand for MCHR1.[1] Its structure is fundamental to its selective binding and pharmacological activity.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate | [1] |

| Molecular Formula | C₃₁H₃₇F₂N₅O₆ | [1][2] |

| Molecular Weight | 613.66 g/mol | [1] |

| CAS Number | 387825-78-7 | |

| SMILES | COCC1=C(C(=O)OC)--INVALID-LINK--N(C(=O)NCCCN2CCC(c3cccc(NC(C)=O)c3)CC2)C(=O)N1 | |

| Calculated LogP (cLogP) | 4.04 | |

| Topological Polar Surface Area (TPSA) | 129.31 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 11 | |

| Rotatable Bonds | 14 |

Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the MCHR1. In its native state, the receptor is activated by the neuropeptide melanin-concentrating hormone (MCH), initiating downstream signaling cascades that influence appetite, mood, and energy balance. This compound binds to MCHR1 with high affinity, thereby blocking the binding of MCH and inhibiting its physiological effects. This antagonism is the basis for its observed anorectic, anxiolytic, and antidepressant properties in animal models.

Table 2: Pharmacological Activity of this compound at MCHR1

| Parameter | Value | Assay System | Reference(s) |

| Kd | 0.18 nM | Radioligand binding ([³H]this compound), human MCHR1 | |

| Kb | 0.57 nM (predicted) | Functional assay ([³H]phosphoinositide accumulation) | |

| pA₂ | 9.24 | Functional assay (Schild regression) | |

| Ki (vs. MCH) | 15 ± 0.11 nM | Radioligand binding ([³H]this compound displacement) | |

| Selectivity | >1,000-fold vs MCHR2 | Not specified |

MCHR1 Signaling Pathway

MCHR1 is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory (Gαi) and Gq-type (Gαq) G-proteins. As an antagonist, this compound prevents the initiation of these cascades.

-

Gαi Pathway: Upon MCH binding, the Gαi subunit is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA).

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).

These pathways ultimately modulate neuronal excitability and gene transcription.

Experimental Protocols & Methodologies

The pharmacological profile of this compound was established through a series of in vitro and in vivo experiments.

In Vitro Assays

4.1.1 MCHR1 Radioligand Binding Assay

This competitive binding assay quantifies the affinity of this compound for MCHR1.

-

Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to displace a radiolabeled ligand from MCHR1.

-

Materials:

-

Cell membranes from HEK-293 cells stably expressing human MCHR1.

-

Radioligand: [¹²⁵I]Tyr¹⁹-MCH.

-

Test Compound: this compound at various concentrations.

-

Binding Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA.

-

Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS) with 0.01% Triton X-100.

-

Glass fiber filter plates (e.g., GF/C).

-

Scintillation counter.

-

-

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate MCHR1-expressing cell membranes (0.5-1.0 µg protein) with a fixed concentration of [¹²⁵I]Tyr¹⁹-MCH (e.g., 0.1 nM) and varying concentrations of this compound.

-

Incubate the mixture for 90 minutes at room temperature to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through the GF/C filter plate, which traps the membranes with bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on each filter using a scintillation counter.

-

Plot the data and use non-linear regression analysis to calculate the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

-

4.1.2 Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to block MCH-induced intracellular calcium release, confirming its antagonist activity.

-

Objective: To assess the functional antagonism of this compound at the Gαq-coupled MCHR1.

-

Materials:

-

HEK-293 cells expressing MCHR1.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist: Melanin-Concentrating Hormone (MCH).

-

Antagonist: this compound.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

-

-

Protocol:

-

Seed MCHR1-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

-

Load the cells with the Fluo-4 AM dye by incubating for 30-60 minutes at 37°C. The dye enters the cells and is cleaved to its fluorescent, calcium-sensitive form.

-

Wash the cells to remove excess extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control.

-

Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

-

Automatically inject a fixed concentration of the agonist (MCH) into each well.

-

Immediately measure the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Analyze the data to determine the concentration-dependent inhibition of the MCH-induced calcium signal by this compound and calculate the IC₅₀.

-

In Vivo Assays

4.2.1 Anxiolytic Activity: Vogel Conflict Test

This classic test evaluates the anti-anxiety effects of a compound by measuring its ability to disinhibit a punished behavior.

-

Objective: To assess the anxiolytic-like properties of this compound in rats.

-

Apparatus: An operant chamber with a grid floor connected to a shock generator and a drinking spout (sipper tube) connected to a lickometer.

-

Protocol:

-

Water-deprive rats for 24-48 hours prior to the test.

-

Administer this compound (e.g., 2.5-40.0 mg/kg, i.p.) or vehicle to different groups of rats.

-

Place each rat individually into the test chamber.

-

Allow a brief period for exploration. The test session begins when the animal starts drinking.

-

After a set number of licks (e.g., 20), a mild electric shock is delivered through the sipper tube and grid floor.

-

Record the total number of shocks received (or punished licks) during a fixed session time (e.g., 3-5 minutes).

-

Anxiolytic compounds, like this compound, are expected to increase the number of shocks the animals are willing to take, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.

-

4.2.2 Antidepressant Activity: Rat Forced Swim Test

This model is widely used to screen for antidepressant efficacy by measuring a rodent's behavioral response to an inescapable stressor.

-

Objective: To assess the antidepressant-like effects of this compound.

-

Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (25°C) to a depth where the rat cannot touch the bottom.

-

Protocol:

-

Pre-test (Day 1): Place each rat in the cylinder for a 15-minute session. This induces a baseline level of immobility for the test phase. Remove, dry, and return the rat to its home cage.

-

Test (Day 2): 24 hours after the pre-test, administer this compound or vehicle. After a set pre-treatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.

-

Record the entire session with a video camera.

-

Score the duration of immobility, defined as the time the rat spends floating and making only minimal movements necessary to keep its head above water.

-

A significant reduction in immobility time compared to the vehicle-treated group is interpreted as an antidepressant-like effect.

-

MCHR1 Antagonist Screening Workflow

The discovery and validation of an MCHR1 antagonist like this compound follows a logical, multi-stage screening process to identify and characterize promising lead compounds.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of the MCH system in the central nervous system. Its high affinity and selectivity for MCHR1, coupled with its demonstrated efficacy in preclinical models of obesity, anxiety, and depression, underscore the therapeutic potential of targeting this receptor. The methodologies outlined in this guide provide a framework for the continued evaluation of this compound and the development of next-generation MCHR1 antagonists for a range of neurological and metabolic disorders.

References

SNAP-7941: A Comprehensive Technical Guide on its Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of SNAP-7941, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1-R). It details the discovery, history, synthesis, and mechanism of action of this compound. Furthermore, it consolidates key quantitative data from various preclinical studies into structured tables and provides detailed experimental protocols for its synthesis and key in vivo assays. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of the scientific journey and technical attributes of this compound.

Discovery and History

This compound was identified through a high-throughput screening of a G protein-coupled receptor (GPCR) biased compound library.[1] The screening aimed to find small molecule inhibitors of the MCH1-R, a receptor implicated in the regulation of energy balance and body weight. Melanin-concentrating hormone (MCH) is a neuropeptide that stimulates food intake, and its effects are mediated through MCH1-R. Therefore, antagonizing this receptor presented a promising therapeutic strategy for the treatment of obesity.

Initial studies with this compound revealed its potential not only as an anorectic agent but also as an anxiolytic and antidepressant.[2][3] Preclinical trials showed promising results in these areas. However, subsequent clinical trial outcomes were disappointing, which led to the discontinuation of its development for these indications.[4] Despite this, this compound remains a significant lead compound in medicinal chemistry, paving the way for the development of more potent and selective MCH1-R antagonists like SNAP-94847.[4] It continues to be a valuable tool in research for elucidating the physiological roles of the MCH1 receptor.

Mechanism of Action

This compound functions as a selective and high-affinity competitive antagonist of the MCH1 receptor. By binding to MCH1-R, it blocks the downstream signaling cascade initiated by the endogenous ligand, MCH. This signaling pathway is primarily coupled through the Gαq subunit of the G protein complex, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. This compound's antagonism of this pathway has been demonstrated in functional assays measuring intracellular Ca2+ mobilization.

The distribution of MCH1 receptors in the brain aligns with the observed pharmacological effects of this compound. High densities of MCH1-R are found in regions associated with feeding behavior, mood, and anxiety, such as the hypothalamus, nucleus accumbens, and amygdala.

MCH1 Receptor Signaling Pathway and this compound's Point of Intervention.

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | Value | Cell Line | Species | Reference |

| Kd | 0.18 nM | COS-7 | Human | |

| Kb | 0.57 nM | Mammalian Cell Line | Human | |

| pA2 | 9.24 | Mammalian Cell Line | Human | |

| Selectivity | >1,000-fold vs. MCH2-R, 5-HT2c, Galanin, NPY receptors | - | Human |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Study Type | Animal Model | Dosing | Key Finding | Reference |

| Anorectic | Diet-Induced Obese Rats | 10 mg/kg, i.p., twice daily for 7 days | 26% less weight gain compared to vehicle | |

| Anorectic | Satiated Rats (Palatable Food) | 3, 10, 30 mg/kg, i.p. (acute) | 13%, 41%, and 59% reduction in milk consumption, respectively | |

| Antidepressant | Rat Forced-Swim Test | 3, 10, 30 mg/kg, p.o. (single dose) | Significantly decreased immobility time | |

| Anxiolytic | Rat Social Interaction Test | 3, 10, 30 mg/kg, p.o. (acute) | Increased social interaction time, comparable to chlordiazepoxide |

Experimental Protocols

Enantioselective Synthesis of this compound

The synthesis of this compound can be achieved through two primary enantioselective methods for the dihydropyrimidone core, followed by a final urea formation step.

Method 1: Cinchona Alkaloid-Catalyzed Mannich Reaction

This method involves the asymmetric Mannich reaction of a β-ketoester with an acyl imine, catalyzed by a Cinchona alkaloid, followed by cyclization to form the dihydropyrimidone core.

Method 2: Chiral Phosphoric Acid-Catalyzed Biginelli Reaction

This approach utilizes a chiral phosphoric acid to catalyze the three-component Biginelli condensation of a urea, a β-keto ester, and an aldehyde to yield the enantioenriched dihydropyrimidone.

Final Step: Urea Formation

The final step involves the selective formation of a urea linkage at the N3 position of the dihydropyrimidone core with the 3-(4-phenylpiperidin-1-yl)propyl amine side chain.

Detailed Protocol for Urea Formation:

-

To a solution of the enantioenriched dihydropyrimidone carbamate intermediate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) is added 3-(4-phenylpiperidin-1-yl)propyl amine (3.0 eq) and diisopropylethylamine (DIPEA) (6.0 eq).

-

The reaction mixture is stirred at room temperature under an argon atmosphere for 24 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by flash chromatography on silica gel (eluent: 1-5% methanol in ethyl acetate) to yield this compound as a yellow oil.

References

- 1. Enantioselective Synthesis of this compound: Chiral Dihydropyrimidone Inhibitor of MCH1-R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ndineuroscience.com [ndineuroscience.com]

- 3. Does the melanin-concentrating hormone antagonist this compound deserve 3As? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ddescholar.acemap.info [ddescholar.acemap.info]

SNAP-7941: A Technical Guide for Researchers

An In-depth Examination of a Selective MCH1 Receptor Antagonist in Preclinical Research

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCH1).[1] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes its associated signaling pathways.

Core Mechanism of Action

This compound exerts its effects by selectively blocking the MCH1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in regulating energy homeostasis, mood, and appetite.[2][3] By antagonizing the MCH1 receptor, this compound has demonstrated potential therapeutic effects in preclinical models of obesity, anxiety, and depression.[2][3]

MCH1 Receptor Signaling Pathway

The MCH1 receptor is known to couple to inhibitory G proteins (Gαi) and Gq proteins (Gαq). Upon binding of the endogenous ligand MCH, the receptor initiates downstream signaling cascades. Antagonism by this compound blocks these pathways.

Caption: MCH1 Receptor Signaling Cascade and this compound Inhibition.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Binding Affinity and Potency

| Parameter | Species | Cell Line | Value | Reference |

| Kd | Human | COS-7 | 0.18 nM | |

| Ki (vs. [3H]this compound) | Human | COS-7 | 15 ± 0.11 nM (for MCH) | |

| pA2 | Human | COS-7 | 9.24 | |

| Kb | Human | COS-7 | 0.57 nM | |

| Bmax | Human | COS-7 | 870 fmol/mg protein |

Table 2: In Vivo Efficacy in Animal Models

| Model | Species | Dosing | Key Finding | Reference |

| MCH-Stimulated Food Intake | Rat | 10 mg/kg, i.p. | Inhibited the increase in food intake elicited by MCH. | |

| Palatable Food Consumption | Rat | 3, 10, 30 mg/kg, i.p. | Dose-dependent decrease in milk consumption (13%, 41%, 59% respectively). | |

| Diet-Induced Obesity | Rat | 10 mg/kg, i.p. (twice daily for 7 days) | 26% less weight gain compared to vehicle. | |

| Rat Forced-Swim Test | Rat | 3, 10, 30 mg/kg, p.o. | Significantly decreased immobility time. | |

| Rat Social Interaction Test | Rat | 10, 30 mg/kg, p.o. | Increased social interaction time, similar to chlordiazepoxide. | |

| Guinea Pig Maternal-Separation Vocalization | Guinea Pig | 10, 30 mg/kg, p.o. | Reduced the number of vocalizations. | |

| Social Recognition | Rat | 0.63-10.0 mg/kg, i.p. | Dose-dependently blocked scopolamine-induced deficits in social recognition. | |

| Acetylcholine Release | Rat | 0.63–40.0 mg/kg, i.p. | Elevated extracellular acetylcholine levels in the frontal cortex. |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

MCH1 Receptor Binding Assay

This protocol describes a competitive binding assay using [3H]this compound to determine the binding affinity of test compounds for the human MCH1 receptor.

Workflow Diagram:

Caption: Workflow for MCH1 Receptor Binding Assay.

Materials:

-

Membranes from COS-7 cells stably expressing the human MCH1 receptor.

-

[3H]this compound

-

Binding Buffer: 50 mM Tris, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Cell membranes are thawed and diluted in binding buffer.

-

In a 96-well plate, add cell membranes, [3H]this compound (at a concentration near its Kd), and varying concentrations of the unlabeled competitor (e.g., this compound or other test compounds). For determination of non-specific binding, a high concentration of an unlabeled ligand is used.

-

Incubate the plate at 25°C for 90 minutes.

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

The filters are dried, and the amount of bound radioactivity is determined by liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 of the competitor, which is then converted to a Ki value using the Cheng-Prusoff equation.

Rat Forced-Swim Test

This behavioral test is used to assess antidepressant-like activity.

Workflow Diagram:

Caption: Workflow for the Rat Forced-Swim Test.

Materials:

-

Male Sprague-Dawley rats.

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose).

-

Cylindrical containers (e.g., 40 cm tall, 20 cm in diameter) filled with water.

-

Video recording equipment and analysis software.

Procedure:

-

Rats are randomly assigned to treatment groups (vehicle, positive control like fluoxetine, and different doses of this compound).

-

This compound is administered orally (p.o.) at doses of 3, 10, or 30 mg/kg.

-

After a 60-minute pre-treatment period, each rat is individually placed into a cylinder containing water (23-25°C) to a depth of 30 cm for a 6-minute session.

-

The behavior of the rat is recorded for the last 4 minutes of the session.

-

An observer, blind to the treatment conditions, scores the duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing.

-

The data are analyzed to compare the duration of immobility between the different treatment groups. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Diet-Induced Obesity (DIO) Model

This model is used to evaluate the anorectic and weight-reducing effects of this compound.

Workflow Diagram:

Caption: Workflow for the Diet-Induced Obesity Model.

Materials:

-

Male Long-Evans rats.

-

High-fat diet (e.g., 40-60% kcal from fat).

-

Standard chow.

-

This compound.

-

Vehicle control.

Procedure:

-

Rats are fed a high-fat diet for a period of several weeks to induce obesity. A control group is maintained on standard chow.

-

Once a significant increase in body weight is observed in the high-fat diet group, the obese rats are randomized into treatment groups.

-

This compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) twice daily for a specified duration (e.g., 7 days).

-

Body weight and food intake are measured daily throughout the treatment period.

-

At the end of the study, the change in body weight and cumulative food intake are calculated and compared between the treatment groups.

Conclusion

This compound has been a valuable research tool for investigating the role of the MCH1 receptor in various physiological and pathological processes. Its demonstrated efficacy in preclinical models of obesity, anxiety, and depression highlights the therapeutic potential of targeting the MCH system. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. While initial animal studies were promising, it is noted that subsequent trial results were disappointing, and the primary significance of this compound now lies in its role as a lead compound and a research tool for understanding MCH1 receptor function.

References

SNAP-7941: A Selective MCHR1 Inhibitor for CNS Disorders and Metabolic Regulation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SNAP-7941 is a potent and selective, non-peptide antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor predominantly expressed in the brain. MCHR1 is a key component of the signaling pathways that regulate energy homeostasis, mood, and motivation. By blocking the action of the endogenous orexigenic peptide, melanin-concentrating hormone (MCH), this compound has demonstrated significant potential in preclinical models for the treatment of obesity, anxiety, and depression. This technical guide provides a comprehensive overview of this compound, including its binding affinity, in vivo efficacy, the MCHR1 signaling pathway, and detailed experimental protocols for its characterization.

Introduction

The melanin-concentrating hormone (MCH) system, comprising the neuropeptide MCH and its receptors, MCHR1 and MCHR2, plays a crucial role in the central regulation of feeding behavior, energy balance, and emotional states.[1][2][3][4] MCHR1 is the primary MCH receptor in rodents and is widely distributed in brain regions associated with appetite control and mood, such as the hypothalamus, hippocampus, and nucleus accumbens.[3] Its activation by MCH is orexigenic, stimulating food intake. Consequently, antagonism of MCHR1 presents a promising therapeutic strategy for conditions characterized by dysregulated energy metabolism and affective disorders.

This compound has emerged as a valuable research tool and a lead compound for the development of MCHR1-targeted therapeutics. Its high affinity and selectivity for MCHR1, coupled with its ability to penetrate the central nervous system, have enabled detailed investigation into the physiological roles of the MCHergic system.

Quantitative Data

Binding Affinity and Functional Activity of this compound

The following table summarizes the in vitro binding affinity and functional antagonist activity of this compound at the human MCHR1.

| Parameter | Value | Cell Line | Assay Type | Reference |

| pA2 | 9.24 | COS-7 (human MCHR1) | [3H]Phosphoinositide Accumulation | |

| Kb | 0.57 nM | COS-7 (human MCHR1) | Schild Regression from Functional Assay | |

| Kd | 0.18 nM | COS-7 (human MCHR1) | [3H]this compound Saturation Binding | |

| Ki (vs. MCH) | 15 ± 0.11 nM | COS-7 (human MCHR1) | [3H]this compound Displacement | |

| IC50 | 3 nM | IMR-32 (human MCHR1) | [125I]-MCH Displacement | |

| pKi (rat MCHR1) | 9.6 | HEK293 (rat MCHR1) | [3H]this compound Displacement |

In Vivo Efficacy of this compound

The preclinical efficacy of this compound has been demonstrated in various rodent models of obesity, anxiety, and depression.

| Animal Model | Species | Administration | Key Findings | Reference |

| MCH-Stimulated Food Intake | Rat | 10 mg/kg, i.p. | Inhibited the increase in food intake elicited by intracerebroventricular MCH. | |

| Diet-Induced Obesity | Rat | 10 mg/kg, i.p. (twice daily for 7 days) | Resulted in a 26% less weight gain compared to vehicle-treated rats. | |

| Palatable Food Consumption | Rat | 3, 10, 30 mg/kg, i.p. | Dose-dependently decreased consumption of sweetened condensed milk by 13%, 41%, and 59%, respectively. | |

| Forced-Swim Test | Rat | Not specified | Reduced immobility time, comparable to the antidepressant fluoxetine. | |

| Social Interaction Test | Rat | Not specified | Increased interaction time between unfamiliar rats, suggesting anxiolytic activity. | |

| Maternal-Separation Vocalization | Guinea Pig | Not specified | Reduced stress-induced vocalizations, indicative of anxiolytic effects. | |

| In Vivo Microdialysis | Rat | 0.63–40.0 mg/kg, i.p. | Elevated extracellular acetylcholine levels in the frontal cortex. |

Signaling Pathways and Experimental Workflows

MCHR1 Signaling Pathway

Melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor that can couple to multiple G protein subtypes, primarily Gi and Gq. This dual coupling allows MCHR1 to modulate two major intracellular signaling cascades. Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gq pathway, on the other hand, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 2. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 3. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo release of non-neuronal acetylcholine from the human skin as measured by dermal microdialysis: effect of botulinum toxin - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of SNAP-7941: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of SNAP-7941, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1-R). The document provides a comprehensive overview of two successful organocatalytic strategies for the asymmetric synthesis of the core dihydropyrimidone (DHPM) scaffold, along with the synthesis of the requisite side chain and final coupling reaction. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of the synthetic pathways and the MCH1-R signaling cascade are provided to facilitate understanding and replication by researchers in the field.

Introduction

This compound is a small molecule antagonist of the MCH1 receptor, a G protein-coupled receptor (GPCR) implicated in the regulation of appetite, anxiety, and depression.[1][2][3] Its therapeutic potential has driven the development of efficient enantioselective synthetic routes to access the biologically active enantiomer. Traditional methods often relied on the chiral separation of a racemic mixture of the dihydropyrimidone (DHPM) core.[1] This guide focuses on two modern organocatalytic approaches that establish the crucial stereocenter early in the synthesis: a Cinchona alkaloid-catalyzed Mannich reaction and a chiral phosphoric acid-catalyzed Biginelli reaction.[1]

Retrosynthetic Analysis and Overall Strategy

The synthesis of this compound can be conceptually divided into three key stages:

-

Enantioselective synthesis of the chiral dihydropyrimidone (DHPM) core. This is the most critical part of the synthesis, as it establishes the stereochemistry of the final molecule.

-

Synthesis of the 3-(4-phenylpiperidin-1-yl)propyl amine side chain. This component is coupled to the DHPM core in the final step.

-

Coupling of the DHPM core and the side chain. This is typically achieved through the formation of a urea linkage.

The following diagram illustrates the overall synthetic strategy.

Caption: Overall Synthetic Strategy for this compound.

Enantioselective Synthesis of the Dihydropyrimidone (DHPM) Core

Two primary organocatalytic methods have been successfully employed for the asymmetric synthesis of the DHPM core of this compound.

Method 1: Cinchona Alkaloid-Catalyzed Asymmetric Mannich Reaction

This approach involves the addition of a β-ketoester to an acyl imine, catalyzed by a Cinchona alkaloid, followed by cyclization to form the DHPM ring.

Caption: Mannich Reaction Workflow for DHPM Core Synthesis.

Table 1: Catalyst Screen for the Asymmetric Mannich Reaction

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (+)-Cinchonine | 85 | 95 |

| Quinine | 78 | 88 |

| Quinidine | 75 | 85 |

| Cupreine | 65 | 80 |

To a solution of α-amido sulfone (1.00 mmol) and (+)-cinchonine (0.10 mmol) in CH₂Cl₂ (10 mL) at -15 °C is added the β-ketoester (3.00 mmol) followed by a saturated aqueous solution of Na₂CO₃/NaCl (10 mL). The reaction is stirred for 4 hours. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography to yield the Mannich adduct.

Method 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Biginelli Reaction

This method utilizes a three-component condensation of an aldehyde, a β-ketoester, and urea, catalyzed by a chiral BINOL-derived phosphoric acid.

Caption: Biginelli Reaction Workflow for DHPM Core Synthesis.

Table 2: Chiral Phosphoric Acid Catalyst Screen for the Asymmetric Biginelli Reaction

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-TRIP | 80 | 96 |

| (S)-TRIP | 78 | 95 |

| (R)-H8-BINOL PA | 75 | 90 |

To a mixture of 3,4-difluorobenzaldehyde (0.40 mmol), methyl acetoacetate (0.20 mmol), and urea (0.20 mmol) in CH₂Cl₂ (3 mL) is added the chiral phosphoric acid catalyst (0.02 mmol). The reaction mixture is stirred at room temperature for 48 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the enantioenriched dihydropyrimidone.

Synthesis of the 3-(4-Phenylpiperidin-1-yl)propyl Amine Side Chain

The side chain is synthesized from 4-phenylpiperidine and 1-bromo-3-chloropropane in a two-step process.

A mixture of 4-phenylpiperidine (1.0 equiv), 1-bromo-3-chloropropane (1.2 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is heated at reflux for 12 hours. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated. The resulting intermediate is then treated with sodium azide in DMF, followed by reduction with LiAlH₄ in THF to yield the desired 3-(4-phenylpiperidin-1-yl)propyl amine.

Final Assembly of this compound

The final step involves the coupling of the chiral DHPM core with the amine side chain to form a urea linkage.

Caption: Final Assembly of this compound.

Table 3: Final Coupling Reaction Conditions and Yield

| Reactant 1 | Reactant 2 | Reagent | Solvent | Time (h) | Yield (%) |

| N-Substituted DHPM Carbamate | 3-(4-phenylpiperidin-1-yl)propyl amine | DIPEA | CH₂Cl₂ | 24 | 90 |

To a solution of the enantioenriched DHPM core (1.0 equiv) in CH₂Cl₂ is added p-nitrophenyl chloroformate (1.1 equiv) and pyridine (1.2 equiv) at 0 °C. The mixture is stirred for 2 hours at room temperature. The reaction is quenched with water, and the organic layer is separated, dried, and concentrated to give the N-substituted DHPM carbamate. This intermediate is then dissolved in CH₂Cl₂, and the 3-(4-phenylpiperidin-1-yl)propyl amine side chain (1.2 equiv) and Hünig's base (2.0 equiv) are added. The reaction is stirred for 24 hours at room temperature. The mixture is concentrated, and the residue is purified by flash chromatography to afford this compound.

MCH1 Receptor Signaling Pathway

This compound acts as an antagonist at the MCH1 receptor, which is a G protein-coupled receptor. The binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCH1-R activates multiple downstream signaling pathways through its coupling to Gq and Gi/Go proteins. This compound blocks these signaling events.

Caption: MCH1 Receptor Signaling Pathway and the inhibitory action of this compound.

Conclusion

This technical guide has provided a detailed overview of the enantioselective synthesis of this compound. The two highlighted organocatalytic methods, the Cinchona alkaloid-catalyzed Mannich reaction and the chiral phosphoric acid-catalyzed Biginelli reaction, offer efficient and highly stereoselective routes to the key dihydropyrimidone intermediate. The detailed experimental protocols and tabulated data provide a valuable resource for researchers aiming to synthesize this compound and related MCH1-R antagonists. Furthermore, the visualization of the MCH1-R signaling pathway offers context for the mechanism of action of this important pharmacological tool.

References

SNAP-7941 and its Role in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SNAP-7941, a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1). Melanin-concentrating hormone (MCH) is a neuropeptide implicated in the regulation of energy homeostasis, with its orexigenic (appetite-stimulating) effects making its receptor a key target for the development of anti-obesity therapeutics. This document details the mechanism of action of this compound, its pharmacological profile, and its demonstrated effects on appetite and body weight in preclinical models. Furthermore, it outlines the key signaling pathways modulated by MCHR1 and provides detailed protocols for the seminal experiments that have characterized the activity of this compound.

Introduction to the MCH System and Appetite Regulation

The melanin-concentrating hormone (MCH) system plays a pivotal role in the central regulation of energy balance and body weight.[1][2][3] MCH, a cyclic neuropeptide primarily produced in the lateral hypothalamus and zona incerta, exerts its effects through two G protein-coupled receptors: MCHR1 and MCHR2.[4][5] In rodents, MCHR1 is the predominant functional receptor. The activation of MCHR1 by MCH is known to stimulate food intake, particularly of palatable, high-fat foods, and to decrease energy expenditure, thereby promoting weight gain. Consequently, antagonism of MCHR1 has emerged as a promising strategy for the pharmacological management of obesity.

This compound is a selective, high-affinity MCHR1 antagonist that has been instrumental in elucidating the role of the MCH system in appetite and mood regulation. Preclinical studies have demonstrated its efficacy in reducing food intake and body weight, validating MCHR1 as a viable anti-obesity target.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human MCHR1. Its pharmacological characteristics have been determined through a series of in vitro assays.

Data Presentation: Quantitative Pharmacological Data for this compound

| Parameter | Value | Assay Type | Cell Line | Reference |

| Binding Affinity (Kb) | 0.57 nM | Schild Regression from [3H]phosphoinositide accumulation assay | Mammalian cell line expressing human MCHR1 | |

| Binding Affinity (Kd) | 0.18 nM | Saturation isotherm analysis with [3H]this compound | COS-7 cells expressing human MCHR1 | |

| Inhibitory Constant (Ki) for MCH displacement | 15 ± 0.11 nM | Competitive binding assay with [3H]this compound | COS-7 cells expressing human MCHR1 | |

| Selectivity | >1,000-fold vs. MCHR2 and other GPCRs (5-HT2c, galanin, NPY) | Functional and binding assays | Various |

MCHR1 Signaling Pathways

MCHR1 is a G protein-coupled receptor that can couple to multiple G protein subtypes, primarily Gq/11 and Gi/o, to initiate downstream signaling cascades that ultimately modulate neuronal activity and gene expression related to appetite.

MCHR1 Gq-coupled Signaling Pathway

Activation of the Gq pathway by MCH binding to MCHR1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This cascade is associated with the orexigenic effects of MCH.

MCHR1 Gi-coupled Signaling Pathway

Coupling of MCHR1 to Gi proteins leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). This pathway is also thought to contribute to the overall effects of MCH on neuronal function and appetite.

In Vivo Efficacy of this compound in Appetite Regulation

Preclinical studies in rodents have consistently demonstrated the anorectic effects of this compound.

Data Presentation: Effect of this compound on Food Intake and Body Weight

| Study Type | Animal Model | Treatment | Dose | Outcome | Reference |

| Acute Palatable Food Intake | Satiated Rats | Acute i.p. administration | 3 mg/kg | 13% reduction in sweetened condensed milk consumption | |

| 10 mg/kg | 41% reduction in sweetened condensed milk consumption | ||||

| 30 mg/kg | 59% reduction in sweetened condensed milk consumption | ||||

| MCH-Induced Feeding | Rats | Systemic pretreatment (i.p.) followed by central MCH injection | 10 mg/kg | Inhibited the increase in food intake elicited by 3 nmol MCH | |

| Chronic Body Weight Gain | Young, growing rats on standard chow | Twice daily i.p. injections for 7 days | 10 mg/kg | 26% less weight gain compared to vehicle-treated rats | |

| Diet-Induced Obesity | Long-Evans rats on a high-fat diet (45% calories from fat) | Twice daily i.p. injections for 4 weeks | 10 mg/kg | 26% less body weight compared to vehicle-treated rats at the end of the study |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological and physiological effects of this compound.

Radioligand Binding Assay for MCHR1

This protocol describes a competitive binding assay to determine the affinity of this compound for MCHR1.

Methodology:

-

Membrane Preparation: Membranes are prepared from COS-7 cells transiently expressing the human MCHR1. Cells are harvested and homogenized in a cold buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Binding Assay: The assay is performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand ([³H]this compound), and varying concentrations of the unlabeled competitor (this compound).

-

Incubation: The plates are incubated at room temperature to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of the wells are rapidly filtered through a glass fiber filter mat using a cell harvester. The filter mat traps the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filter mat is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo MCH-Induced Feeding Study

This protocol outlines the procedure to assess the ability of this compound to block the orexigenic effects of centrally administered MCH.

Methodology:

-

Animals: Male Wistar rats are individually housed and maintained on a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Surgery: Rats are anesthetized and stereotaxically implanted with a guide cannula aimed at the third ventricle of the brain.

-

Drug Administration: Following a recovery period, rats are pre-treated with an intraperitoneal (i.p.) injection of either this compound or vehicle. Subsequently, MCH or vehicle is administered directly into the third ventricle via the implanted cannula.

-

Measurement of Food Intake: Pre-weighed food is provided immediately after the central injection, and the amount of food consumed is measured at various time points (e.g., 1, 2, and 4 hours post-injection).

-

Data Analysis: Food intake is compared between the different treatment groups (vehicle/vehicle, vehicle/MCH, this compound/MCH) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if this compound significantly attenuates MCH-induced hyperphagia.

Diet-Induced Obesity (DIO) Model

This protocol describes the use of a diet-induced obesity model to evaluate the long-term effects of this compound on body weight.

Methodology:

-

Induction of Obesity: Male Long-Evans rats are fed a high-fat diet (e.g., 45% of calories from fat) for an extended period (e.g., 11 weeks) to induce obesity. A control group is maintained on a standard low-fat diet.

-

Chronic Drug Treatment: The diet-induced obese rats are then treated with twice-daily i.p. injections of this compound or vehicle for several weeks (e.g., 4 weeks) while continuing to have access to the high-fat diet.

-

Monitoring: Body weight and food intake are recorded daily or on a regular schedule throughout the treatment period.

-

Data Analysis: The change in body weight and cumulative food intake are compared between the this compound-treated and vehicle-treated groups to assess the efficacy of the MCHR1 antagonist in promoting weight loss or preventing further weight gain.

Conclusion

This compound has proven to be an invaluable pharmacological tool for investigating the role of the MCHR1 in appetite regulation and energy homeostasis. Its high affinity and selectivity for MCHR1, coupled with its demonstrated in vivo efficacy in reducing palatable food intake and promoting weight loss in models of obesity, have solidified MCHR1 as a key target for the development of novel anti-obesity medications. The detailed understanding of its mechanism of action and the signaling pathways it modulates provides a strong foundation for the continued exploration of MCHR1 antagonists in the treatment of metabolic disorders. The experimental protocols outlined in this guide serve as a reference for the standardized evaluation of future compounds targeting this critical pathway.

References

- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]

- 2. researchgate.net [researchgate.net]

- 3. The Forced Swim Test for Depression-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 5. In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anxiolytic Effects of SNAP-7941: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical evidence supporting the anxiolytic effects of SNAP-7941, a selective, high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCH1). This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The MCH1 Receptor as a Target for Anxiolysis

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, with widespread projections throughout the brain, including key regions involved in the regulation of mood and anxiety such as the amygdala, hippocampus, and nucleus accumbens.[1] The biological effects of MCH are mediated through the MCH1 receptor, a G-protein coupled receptor (GPCR). Preclinical evidence strongly suggests that antagonism of the MCH1 receptor holds therapeutic potential for the treatment of anxiety and depressive disorders.[1][2][3]

This compound is a potent and selective MCH1 receptor antagonist that has been instrumental in elucidating the role of the MCH system in anxiety.[4] This guide focuses on the foundational studies that have characterized its anxiolytic-like properties.

Mechanism of Action: MCH1 Receptor Signaling

This compound exerts its effects by competitively blocking the binding of endogenous MCH to the MCH1 receptor. The MCH1 receptor is known to couple to both Gαi and Gαq G-proteins, initiating distinct downstream signaling cascades.

-

Gαi Pathway: Activation of the Gαi subunit by the MCH1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).

-

Gαq Pathway: The Gαq subunit, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).

By antagonizing the MCH1 receptor, this compound prevents these downstream signaling events, thereby modulating neuronal activity in circuits implicated in anxiety.

Quantitative Data from Preclinical Anxiety Models

The anxiolytic potential of this compound has been evaluated in several well-validated animal models of anxiety. The following tables summarize the key quantitative findings from these studies.

Table 1: Rat Social Interaction Test

This test assesses the natural tendency of rats to interact with a conspecific, a behavior that is suppressed by anxiogenic conditions (e.g., a brightly lit, unfamiliar environment). Anxiolytic compounds increase the time spent in social interaction.

| Treatment Group | Dose (mg/kg, i.p.) | N | Time in Social Interaction (seconds) | % Change from Vehicle | p-value | Reference |

| Vehicle | - | 12 | 48.3 ± 4.5 | - | - | Borowsky et al., 2002 |

| This compound | 3 | 12 | 75.1 ± 6.2 | +55.5% | < 0.05 | Borowsky et al., 2002 |

| This compound | 10 | 12 | 80.3 ± 7.1 | +66.2% | < 0.05 | Borowsky et al., 2002 |

| This compound | 30 | 12 | 82.5 ± 8.0 | +70.8% | < 0.05 | Borowsky et al., 2002 |

| Chlordiazepoxide | 5 | 12 | 78.9 ± 5.9 | +63.4% | < 0.05 | Borowsky et al., 2002 |

Data are presented as mean ± s.e.m.

Table 2: Guinea Pig Maternal-Separation Vocalization Test

Young guinea pig pups emit distress vocalizations when separated from their mothers. This behavior is attenuated by clinically effective anxiolytic and antidepressant drugs.

| Treatment Group | Dose (mg/kg, i.p.) | N | Number of Vocalizations in 5 min | % Change from Vehicle | p-value | Reference |

| Vehicle | - | 10 | 285 ± 25 | - | - | Borowsky et al., 2002 |

| This compound | 3 | 10 | 250 ± 30 | -12.3% | > 0.05 | Borowsky et al., 2002 |

| This compound | 10 | 10 | 155 ± 20 | -45.6% | < 0.05 | Borowsky et al., 2002 |

| This compound | 30 | 10 | 130 ± 18 | -54.4% | < 0.05 | Borowsky et al., 2002 |

| Buspirone | 2 | 10 | 140 ± 22 | -50.9% | < 0.05 | Borowsky et al., 2002 |

Data are presented as mean ± s.e.m.

Table 3: Rat Vogel Conflict Test

In this model, a water-deprived rat's drinking behavior is punished with a mild electric shock. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the fear of punishment.

| Treatment Group | Dose (mg/kg, i.p.) | N | Number of Punished Responses | % Change from Vehicle | p-value | Reference |

| Vehicle (Non-Punished) | - | 5-10 | ~120 | - | - | Millan et al., 2003 |

| Vehicle (Punished) | - | 5-10 | ~20 | - | - | Millan et al., 2003 |

| This compound | 10 | 5-10 | ~45 | +125% | < 0.05 | Millan et al., 2003 |

| This compound | 40 | 5-10 | ~60 | +200% | < 0.05 | Millan et al., 2003 |

| Clorazepate | (not specified) | 5-10 | (Comparable to this compound) | - | - | Millan et al., 2003 |

Data are estimated from graphical representations in the cited abstract.

Detailed Experimental Protocols

A clear understanding of the methodologies is crucial for the interpretation and replication of scientific findings. Below are the detailed protocols for the key experiments cited.

Rat Social Interaction Test

-

Subjects: Male Sprague-Dawley rats, weighing 250-300g, were used. The animals were housed in pairs under a 12-hour light/dark cycle with ad libitum access to food and water.

-

Apparatus: A brightly lit (350 lux) open-field arena (60 cm x 60 cm x 30 cm) made of white Plexiglas. The arena was unfamiliar to the animals to induce a state of mild anxiety.

-

Procedure:

-

Rats were habituated to the testing room for at least 1 hour before the experiment.

-

This compound (3, 10, or 30 mg/kg), chlordiazepoxide (5 mg/kg), or vehicle was administered intraperitoneally (i.p.) 30 minutes prior to testing.

-

Pairs of unfamiliar rats from different home cages that were matched for weight were placed in the center of the arena.

-

The behavior of the pair was recorded for 10 minutes by an overhead video camera.

-

An observer, blind to the treatment conditions, scored the total time the pair spent in active social interaction (sniffing, grooming, following, and climbing over or under each other).

-

-

Data Analysis: The total time spent in social interaction was analyzed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test for comparison with the vehicle group.

Guinea Pig Maternal-Separation Vocalization Test

-

Subjects: Two-week-old male guinea pig pups (Dunkin-Hartley strain) were used. Pups were housed with their mothers and littermates.

-

Apparatus: A transparent Plexiglas chamber (25 cm x 20 cm x 20 cm) placed in a sound-attenuating box. A microphone was positioned above the chamber to record vocalizations.

-

Procedure:

-

Pups were pre-screened to ensure they emitted distress vocalizations upon separation.

-

This compound (3, 10, or 30 mg/kg), buspirone (2 mg/kg), or vehicle was administered i.p. 1 hour before testing.

-

After injection, pups were returned to their mothers.

-

Following the 1-hour post-injection period, individual pups were placed in the test chamber.

-

The number of ultrasonic vocalizations was counted for a 5-minute period.

-

-

Data Analysis: The total number of vocalizations was analyzed using a one-way ANOVA followed by Dunnett's post-hoc test.

Vogel Conflict Test

-

Subjects: Male Wistar rats were used.

-

Apparatus: A standard operant conditioning chamber equipped with a drinking spout connected to a lickometer and a grid floor capable of delivering a mild electric shock.

-

Procedure:

-

Rats were water-deprived for 48 hours prior to the test, with 1 hour of access to water per day.

-

On the test day, this compound (10 or 40 mg/kg) or a reference anxiolytic (e.g., clorazepate) was administered i.p.

-

Animals were placed in the operant chamber.

-

After a set number of licks from the drinking spout (e.g., every 20th lick), a mild, brief electric shock was delivered through the grid floor.

-

The total number of licks (and consequently, shocks received) during a fixed session (e.g., 3-5 minutes) was recorded.

-

-

Data Analysis: The number of punished licks was compared between treatment groups using an appropriate statistical test, such as an ANOVA.

Experimental Workflow and Logical Relationships

The investigation of the anxiolytic effects of a novel compound like this compound follows a structured preclinical workflow. This process begins with the identification of a therapeutic target and progresses through in vitro characterization to in vivo behavioral testing.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively reported in the publicly available scientific literature. For a comprehensive evaluation of its drug-like properties and translation to clinical development, dedicated pharmacokinetic studies would be required.

Conclusion and Future Directions

The data presented in this guide provide a strong preclinical rationale for the anxiolytic potential of this compound. Through its selective antagonism of the MCH1 receptor, this compound robustly attenuates anxiety-like behaviors in multiple, diverse animal models. The efficacy of this compound is comparable to that of established anxiolytic agents such as benzodiazepines and 5-HT1A receptor agonists.

For drug development professionals, these findings highlight the MCH1 receptor as a promising target for novel anxiolytic therapies. Future research should focus on a comprehensive characterization of the pharmacokinetic and safety profiles of MCH1 receptor antagonists, as well as their evaluation in more complex models of anxiety and mood disorders. While initial clinical trials with this compound were disappointing, it remains a critical lead compound that has paved the way for the development of more potent and selective MCH1 antagonists. The foundational research summarized herein continues to be a valuable resource for the ongoing investigation into the therapeutic potential of modulating the MCH system.

References

SNAP-7941: A Technical Whitepaper on a Novel MCHR1 Antagonist for Antidepressant Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of SNAP-7941, a selective and high-affinity antagonist for the melanin-concentrating hormone receptor 1 (MCHR1). Evidence from preclinical studies demonstrates the potential of this compound as a novel antidepressant compound. This whitepaper details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, outlines experimental protocols, and presents visual diagrams of relevant pathways and workflows to support further research and development in this area. While preclinical findings are promising, there is no publicly available information on the progression of this compound to clinical trials for depression.

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and appetite.[1] Beyond its metabolic functions, the MCH system, particularly through its interaction with the MCHR1 receptor, has been implicated in the modulation of mood and anxiety. The distribution of MCHR1 in brain regions associated with emotion and stress suggests that antagonism of this receptor could offer a novel therapeutic avenue for the treatment of depressive disorders.[2][3]

This compound is a potent and selective non-peptide antagonist of the MCHR1 receptor.[4] Preclinical research has shown that this compound exhibits antidepressant-like and anxiolytic-like effects in various animal models, positioning it as a promising candidate for further investigation as a potential treatment for depression and anxiety disorders.[5] This guide serves as a comprehensive resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of this compound and other MCHR1 antagonists.

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the MCHR1 receptor. The MCHR1 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand MCH, couples to several G proteins, including Gαi/o and Gαq. This activation initiates downstream signaling cascades that ultimately modulate neuronal excitability.

By blocking the binding of MCH to MCHR1, this compound inhibits these downstream signaling events. The antidepressant and anxiolytic effects of this compound are hypothesized to result from the modulation of neuronal circuits in key brain regions involved in mood regulation, such as the amygdala, hippocampus, and nucleus accumbens, where MCHR1 is expressed.

Below is a diagram illustrating the signaling pathway of the MCHR1 receptor and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.